2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a benzodiazole-carbonyl-piperidinylmethyl group at position 2 and a pyrazole moiety at position 4. The benzodiazole (benzimidazole) and pyrazole groups are pharmacologically significant motifs known for their roles in drug discovery, particularly in modulating enzyme inhibition and receptor binding. However, its exact biological profile remains unexplored in the provided evidence.
Properties
IUPAC Name |
2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c29-20-5-4-19(27-9-1-8-24-27)25-28(20)13-15-6-10-26(11-7-15)21(30)16-2-3-17-18(12-16)23-14-22-17/h1-5,8-9,12,14-15H,6-7,10-11,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYGAJLUWBMGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Piperidine Functionalization: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and an appropriate alkyl halide.
Pyrazole Synthesis: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Dihydropyridazinone Formation: This step involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent . The structural diversity allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated that it may exhibit antimicrobial , anti-inflammatory , and analgesic properties.
Potential Therapeutic Targets
- Enzymatic Inhibition : The compound has shown promise in inhibiting specific enzymes that are involved in pain pathways. For instance, it may target Vascular Adhesion Protein 1 (VAP-1), implicated in inflammatory processes.
- Receptor Modulation : Its interactions with various receptors could lead to modulation of signaling pathways relevant to diseases such as cancer and neurodegenerative disorders.
Biological Studies
In biological research, this compound is utilized to explore its interactions with biological systems. Studies focus on understanding how it affects cellular mechanisms and pathways.
Chemical Biology
The compound serves as a valuable tool in chemical biology for probing biological pathways. Researchers use it to investigate the underlying mechanisms of diseases and the effects of pharmacological interventions.
Applications in Chemical Biology
- Pathway Analysis : It helps in elucidating complex biological pathways by acting as a probe.
- Biomarker Discovery : The compound may assist in identifying biomarkers for disease states or therapeutic responses.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in industrial chemistry. It could be utilized in the development of new materials or as a precursor for synthesizing more complex molecules.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent with antimicrobial and anti-inflammatory properties |
| Biological Studies | Investigates interactions with biological targets and cellular mechanisms |
| Chemical Biology | Probes biological pathways and aids in biomarker discovery |
| Industrial Applications | Development of new materials and synthesis of complex molecules |
Mechanism of Action
The mechanism of action of 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Core Modifications: The main compound’s dihydropyridazinone core is substituted with a benzodiazole-carbonyl-piperidinylmethyl group, introducing steric bulk and conformational flexibility compared to simpler analogs like the benzimidazolyl-substituted compound in . This complexity may enhance target selectivity in drug design but could reduce synthetic accessibility . The pyrazole substituent at position 6 contrasts with oxadiazole () or imidazole () groups, which may alter electronic properties and solubility.
Crystallographic Behavior: The benzimidazolyl-substituted compound () crystallizes in an orthorhombic system (Pbca) with two distinct N–H···O hydrogen bonds stabilizing the lattice .
Synthetic Considerations :
- The synthesis of the main compound likely requires multi-step coupling reactions, similar to the methods used for the compound in , which involved DMF-mediated crystallization . The piperidine and benzodiazole moieties may necessitate protective-group strategies, increasing synthetic complexity compared to simpler derivatives in and .
Functional and Application-Based Comparison
While direct biological data for the main compound are absent, structural analogs provide insights:
- : The benzimidazolyl-substituted dihydropyridazinone is theorized for agrochemical and pharmaceutical use due to its planar structure and hydrogen-bonding capacity .
Computational and Experimental Tools
The use of SHELX programs () for crystallographic refinement is a common thread among these compounds, ensuring accurate structural determination . For the main compound, similar methods would elucidate conformational details critical for understanding its reactivity and interactions.
Biological Activity
2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound with a unique combination of functional groups that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features:
- Benzodiazole moiety : Known for various pharmacological activities.
- Piperidine ring : Often associated with analgesic and anti-inflammatory properties.
- Pyrazole and dihydropyridazinone structures : These components may enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its potential applications include:
- Antimicrobial Activity : The structural components suggest possible interactions with microbial enzymes or receptors.
- Anti-inflammatory Effects : Initial studies indicate modulation of inflammatory pathways, possibly through inhibition of Vascular Adhesion Protein 1 (VAP-1) .
- Antineoplastic Potential : Similar compounds have shown activity against cancer cell lines, indicating a need for further investigation into this compound's effects on tumor growth and proliferation .
The precise mechanisms through which this compound operates are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for disease progression.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of similar compounds:
- In vitro Studies on Antineoplastic Activity :
- Anti-inflammatory Mechanisms :
Future Directions
Further research is essential to fully elucidate the biological activity and mechanisms of action for this compound. Key areas for future investigation include:
- In vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
- Mechanistic Studies : To clarify the specific pathways affected by this compound.
- Structure–Activity Relationship (SAR) Analysis : To optimize the compound for enhanced efficacy and reduced toxicity.
Q & A
Q. What are the key synthetic strategies for preparing 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the piperidine-benzodiazole core via amide coupling between 1H-1,3-benzodiazole-5-carboxylic acid and piperidin-4-ylmethanol using coupling agents like HATU or DCC under inert conditions.
- Step 2 : Alkylation of the pyridazinone scaffold at the 6-position with 1H-pyrazole, requiring precise temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF).
- Step 3 : Final purification via column chromatography or recrystallization.
Critical parameters include reaction time, solvent polarity, and catalyst choice to minimize side products. Characterization employs NMR (¹H/¹³C), HPLC for purity (>95%), and HRMS for molecular confirmation .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural validation combines:
- X-ray crystallography using SHELXL for refinement of crystal lattice parameters (e.g., space group, unit cell dimensions). Data collection requires high-resolution (<1.0 Å) single crystals grown via vapor diffusion .
- NMR spectroscopy : ¹H and ¹³C spectra confirm substituent connectivity, with 2D techniques (COSY, HSQC) resolving stereochemical ambiguities.
- Mass spectrometry : HRMS (ESI-TOF) verifies molecular weight within ±2 ppm error .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Target-specific kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization).
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity (EC₅₀ values).
- Binding affinity studies : Surface plasmon resonance (SPR) or ITC for measuring dissociation constants (Kd) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products in multi-step reactions?
- Methodological Answer : Advanced optimization employs:
- Design of Experiments (DoE) : Taguchi or Box-Behnken designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 3-factor DoE revealed optimal yields (78%) at 70°C, 1.2 eq. catalyst, and DMF:THF (3:1) .
- Flow chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., alkylation), reducing side-product formation by 30% compared to batch methods .
- By-product analysis : LC-MS identifies impurities, guiding solvent system adjustments (e.g., switching from ethyl acetate to dichloromethane for better separation) .
Q. How can structural contradictions between computational models and experimental data be resolved?
- Methodological Answer : Discrepancies are addressed via:
- DFT calculations : Geometry optimization (B3LYP/6-31G*) to compare theoretical vs. experimental bond lengths/angles. Deviations >0.05 Å may indicate crystal packing effects.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystallographic data .
- Dynamical correction : SHELXL’s TWIN/BASF commands refine twinned or disordered crystals .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : SAR exploration involves:
- Substituent variation : Replacing the pyrazole group with triazoles or indoles to assess potency changes. For example, 1,2,4-triazole analogs showed 3-fold higher kinase inhibition .
- Molecular docking : AutoDock Vina or Glide predicts binding poses in target proteins (e.g., EGFR kinase). Docking scores correlate with experimental IC₅₀ values (R² > 0.85) .
- Free-energy perturbation (FEP) : Computes ΔΔG for substituent modifications to prioritize synthetic targets .
Q. How can pharmacokinetic (PK) properties be profiled preclinically?
- Methodological Answer : PK profiling includes:
- In vitro assays : Microsomal stability (human liver microsomes, t½ > 30 min), CYP450 inhibition (IC₅₀ < 10 μM), and PAMPA for permeability (Pe > 1 × 10⁻⁶ cm/s).
- In vivo studies : IV/PO administration in rodents to determine AUC, Cmax, and clearance. Blood samples analyzed via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
